Bienvenue dans la boutique en ligne BenchChem!

Duloxetine IMpurity 19

Pharmaceutical Quality Control LC-HRMS Impurity Profiling

Duloxetine Impurity 19 is an analytically critical, process-related impurity of the SNRI antidepressant duloxetine. It is chemically defined as the single (S)-enantiomer of N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (free base), with a molecular formula of C₁₉H₂₁NOS and a molecular weight of 311.44 g/mol.

Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
CAS No. 1384080-33-4
Cat. No. B3101079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine IMpurity 19
CAS1384080-33-4
Molecular FormulaC19H21NOS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3
InChIKeyHVZLSFQJZSADFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duloxetine Impurity 19 (CAS 1384080-33-4): Critical Reference Standard for Selective Quality Control of a Key Process By-Product


Duloxetine Impurity 19 is an analytically critical, process-related impurity of the SNRI antidepressant duloxetine. It is chemically defined as the single (S)-enantiomer of N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (free base), with a molecular formula of C₁₉H₂₁NOS and a molecular weight of 311.44 g/mol [1]. This impurity arises specifically from synthetic routes utilizing dimethylamine intermediates, representing a distinct structural variant (a tertiary amine and a thiophene ring positional isomer) relative to both the drug substance and commonly available pharmacopeial impurity standards. It is supplied as a non-pharmacopeial reference standard with certified HPLC purity, enabling its use in rigorous analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production [REFS-1, REFS-2].

Why Pharmacopeial Standards Are Insufficient: The Structural Uniqueness of Duloxetine Impurity 19 as a Dimethyl Amino Congener


Generic substitution with the pharmacopeial reference standard for duloxetine's 3-thiophene isomer (EP Impurity F / USP Related Compound F) is analytically invalid. The official standards represent the N-methyl (secondary amine) variant—either as the (S)-enantiomer or as a racemic mixture—with a distinct molecular formula (C₁₈H₁₉NOS) and a monoisotopic mass of 297.41 g/mol [REFS-1, REFS-2]. In contrast, Duloxetine Impurity 19 is the N,N-dimethyl (tertiary amine) congener with a formula of C₁₉H₂₁NOS and mass of 311.44 g/mol [2]. This fundamental structural difference (+14 Da for an extra CH₂ group) leads to distinct chromatographic retention times, ionization efficiencies in mass spectrometry, and UV spectral properties. Using the incorrect N-methyl standard for quantification of the N,N-dimethyl impurity directly introduces systematic errors in purity assessment, potentially compromising the validity of batch release testing and regulatory compliance in accordance with ICH Q3A/B guidelines.

Quantitative Differentiation of Duloxetine Impurity 19: Direct Comparators, Structural Selectivity, and Analytical Performance Data


Structural Differentiation via High-Resolution Mass Spectrometry: the N,N-Dimethyl vs. N-Methyl Congener Proof

Duloxetine Impurity 19 is the (S)-N,N-dimethyl congener (tertiary amine) with a molecular formula of C₁₉H₂₁NOS and a monoisotopic mass of 311.44 g/mol [1]. In contrast, the official EP Impurity F (S-enantiomer, N-methyl, secondary amine) has a formula of C₁₈H₁₉NOS and a mass of 297.41 g/mol [2]. This 14.03 Da mass difference (an additional CH₂ group) provides unequivocal mass spectrometric differentiation, preventing false positives or negatives when monitoring process-related dimethyl impurities.

Pharmaceutical Quality Control LC-HRMS Impurity Profiling

Chromatographic Separation Challenge: The ‘Critical Pair’ Resolution and Altered Retention Mechanism

Method development studies confirm that the separation between duloxetine API and its 3-thiophene isomer is the 'critical point' of the HPLC method, requiring a resolution factor (Rs) greater than 1.5 [1]. While the pharmacopeial isomer is the N-methyl secondary amine, Duloxetine Impurity 19 is the N,N-dimethyl tertiary amine, which has a predicted pKa of 9.27 . This difference in basicity directly influences protonation state and retention time on reverse-phase columns, meaning that a method validated with the pharmacopeial standard may fail to accurately separate or quantify the actual process impurity.

HPLC Method Validation Chromatography Separation Science

Stereochemical Configuration: Chiral Purity as a Gatekeeper for Analytical Accuracy and Enantio-Quantification

While the pharmacopeial EP Impurity F is also defined as the (S)-enantiomer, commercial reference standards for this impurity are often supplied as the racemic mixture (Duloxetine EP Impurity F Racemate, CAS 116817-27-7) . Duloxetine Impurity 19 is exclusively supplied as the single (S)-enantiomer [1], enabling direct enantio-validation without the interference of the (R)-peak. This simplifies chromatogram interpretation and eliminates the risk of misidentifying a duplicate peak.

Chiral Chromatography Enantiomeric Purity Reference Standards

Salt Form Impact on Quantification Accuracy: Free Base Purity vs. Salt Correction Factors

Duloxetine Impurity 19 is provided as the free base with a certified purity of ≥98% (by HPLC) , whereas the EP/USP official standards are often supplied as oxalate or hydrochloride salts [1]. The salt counterion contributes to the total weight, which can introduce a systematic error in gravimetric preparation of stock standards if the salt factor is incorrectly applied or if the stoichiometry is uncertain. For example, an oxalate salt requires a correction factor of approximately 1.29 (based on a 311:90 base-to-acid ratio) to calculate the free base equivalent concentration.

Reference Material Characterization Gravimetric Analysis Purity Assessment

Regulatory Applicability: Addressing a Compliance Gap for N,N-Dimethyl Impurity Control in ANDA Submissions

Duloxetine Impurity 19 is not an official EP or USP reference standard. Pharmacopeial monographs cover the N-methyl 3-thiophene isomer, but not the N,N-dimethyl variant [1]. However, synthetic routes involving the demethylation of N,N-dimethyl intermediates are well-documented, making this specific impurity a critical process marker for route-specific quality control. Using this custom standard is necessary to demonstrate comprehensive impurity control in line with ICH Q3A/B guidelines.

Quality by Design (QbD) Regulatory Affairs ANDA Filings

High-Impact Application Scenarios for Duloxetine Impurity 19 in Analytical and Regulatory Research Ecosystems


HPLC Method Development & Validation for Process-Specific Impurity Control

Utilize Duloxetine Impurity 19 as the primary reference standard for developing and validating a stability-indicating HPLC method. Its unique N,N-dimethyl structure ensures accurate identification and quantification of this process-related impurity, directly addressing the critical separation challenge where the resolution factor (Rs) must exceed 1.5 between the impurity and the API [2].

Synthetic Route Optimization & Quality by Design (QbD) Process Monitoring

Employ the certified standard to monitor the level of this N,N-dimethyl process impurity during the demethylation step of duloxetine synthesis. Data on its formation and depletion directly inform the establishment of a Quality by Design (QbD) design space, ensuring that process parameters are robustly controlled to minimize this potential genotoxic alerting structure to acceptable limits [2].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDAs)

Deploy this fully characterized non-pharmacopeial standard to satisfy ICH Q3A/B impurity qualification requirements for ANDA submissions. Its use as a reference marker for this specific N,N-dimethyl congener demonstrates comprehensive process understanding and bridges the compliance gap left by official monographs that only control the N-methyl analog [2].

Certified Reference Standard Preparation for cGMP Quality Control (QC) Batch Release

Qualify the material (≥98% purity ) as a laboratory reference standard for use in cGMP QC release testing. Its free base form eliminates salt-factor correction errors, ensuring the most accurate gravimetric preparation of stock standards for quantifying this impurity in commercial duloxetine hydrochloride drug substance and drug product batches [REFS-2, REFS-6].

Quote Request

Request a Quote for Duloxetine IMpurity 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.